Nauclefiline

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nauclefiline involves the extraction from natural sources such as Mitragyna inermis. The process typically includes the following steps:

Extraction: The roots and fruits of Mitragyna inermis are subjected to solvent extraction using solvents like methanol or ethanol.

Isolation: The crude extract is then subjected to chromatographic techniques such as column chromatography to isolate this compound.

Purification: Further purification is achieved using techniques like recrystallization or high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of solvent use and chromatographic conditions would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions: Nauclefiline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound with altered functional groups.

Substitution: Substituted this compound derivatives with new alkyl or aryl groups.

Scientific Research Applications

Nauclefiline has several applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other complex molecules.

Biology: Studied for its potential biological activities, including cytotoxicity against certain cell lines.

Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of diseases like cancer.

Mechanism of Action

The mechanism of action of nauclefiline involves its interaction with specific molecular targets and pathways. This compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are still ongoing, but preliminary research suggests its involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

- Naucleactonin D

- Naucleficine

- Nauclefidine

- Angustoline

- Angustine

Nauclefiline stands out due to its unique chemical structure and promising applications in various fields of research.

Biological Activity

Nauclefiline is an alkaloid isolated from the plant Nauclea officinalis, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

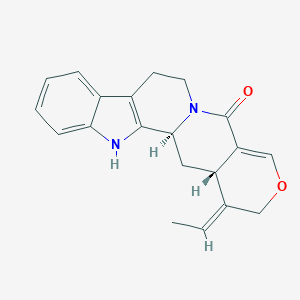

This compound is characterized as a complex indole alkaloid. Its structure has been elucidated through various spectroscopic techniques, confirming its unique molecular configuration that contributes to its biological activity. The absence of certain substituents, such as a methyl group, differentiates it from other similar compounds, potentially influencing its pharmacological effects .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound displays activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects, suggesting its potential use as a natural antimicrobial agent in clinical settings .

Anticancer Properties

This compound has been investigated for its anticancer potential. Studies indicate that it can induce apoptosis in cancer cell lines, demonstrating cytotoxic effects against several types of tumors. The mechanisms underlying these effects may involve the modulation of signaling pathways related to cell survival and proliferation .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. These studies reveal that this compound possesses strong antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various experimental models. Its anti-inflammatory mechanisms may involve the inhibition of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in managing inflammatory diseases .

The biological activities of this compound are attributed to its interaction with specific molecular targets. Molecular docking studies have been employed to predict binding affinities with various enzymes and receptors involved in disease pathways. For instance, this compound's interaction with tyrosyl-tRNA synthetase suggests a mechanism for its antibacterial action . Additionally, its ability to modulate oxidative stress pathways further supports its role as a therapeutic agent.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antibacterial activity of this compound revealed MIC values ranging from 0.004 to 20 mg/mL against selected bacterial strains. The results indicated that this compound was particularly effective against Proteus mirabilis, showcasing its potential as an alternative treatment for bacterial infections .

Case Study 2: Anticancer Activity

In vitro experiments using this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was found to induce apoptosis through mitochondrial pathways, leading to cell cycle arrest and reduced viability in cancer cells .

Data Summary

| Biological Activity | Method of Assessment | Key Findings |

|---|---|---|

| Antimicrobial | MIC Testing | Effective against Gram-positive and Gram-negative bacteria; MIC values: 0.004 - 20 mg/mL |

| Anticancer | Cell Viability Assay | Induces apoptosis in cancer cell lines; significant cytotoxicity observed |

| Antioxidant | DPPH/ABTS Assays | Strong radical scavenging activity; potential protective effects against oxidative stress |

| Anti-inflammatory | Cytokine Assays | Inhibits pro-inflammatory cytokines; reduces inflammation in experimental models |

Properties

IUPAC Name |

(1S,19E,20S)-19-ethylidene-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-2-12-10-24-11-16-15(12)9-18-19-14(7-8-22(18)20(16)23)13-5-3-4-6-17(13)21-19/h2-6,11,15,18,21H,7-10H2,1H3/b12-2-/t15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNARHUZRAGMMF-AKDXWBRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1COC=C2C1CC3C4=C(CCN3C2=O)C5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/COC=C2[C@H]1C[C@H]3C4=C(CCN3C2=O)C5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102358-19-0 | |

| Record name | Nauclefiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102358190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.